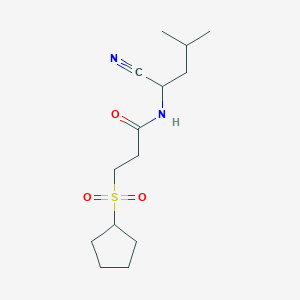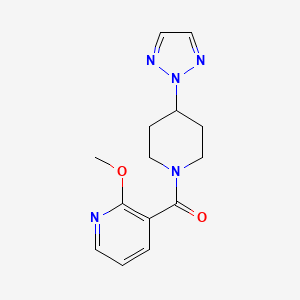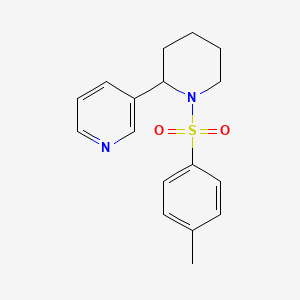
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide, also known as CSP-1103, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CSP-1103 is a selective blocker of voltage-gated sodium channels, which are important targets for the treatment of pain and other neurological disorders. In
Wirkmechanismus
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide selectively blocks the Nav1.7 subtype of voltage-gated sodium channels, which are primarily expressed in sensory neurons involved in pain sensation. By blocking these channels, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide reduces the influx of sodium ions into the neuron, which in turn reduces the amplitude of action potentials and the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has been shown to have a low risk of causing unwanted side effects such as sedation and respiratory depression, which are commonly associated with traditional pain medications such as opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide in lab experiments is its selectivity for Nav1.7 channels, which allows for targeted manipulation of pain signaling pathways. However, one limitation of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
For N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide research include exploring its potential use in combination with other pain medications, investigating its effects on other types of pain such as cancer pain, and developing more potent and selective analogs of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide. In addition, further studies are needed to fully understand the long-term safety and efficacy of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide in humans.
Conclusion:
In conclusion, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide is a promising compound with potential applications in the field of pain management. Its selective blocking of Nav1.7 channels offers a targeted approach to reducing pain without causing unwanted side effects. Further research is needed to fully explore its potential and develop more potent and selective analogs.
Synthesemethoden
The synthesis of N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide involves the reaction of 3-(cyclopentanesulfonyl)propanoic acid with 1-cyano-3-methylbutane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has been used in various scientific research applications, particularly in the field of pain management. Studies have shown that N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has a high affinity for voltage-gated sodium channels, which are involved in the transmission of pain signals. By selectively blocking these channels, N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide has the potential to reduce pain without causing unwanted side effects.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-cyclopentylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)9-12(10-15)16-14(17)7-8-20(18,19)13-5-3-4-6-13/h11-13H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBULJJPMGXJQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCS(=O)(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(cyclopentanesulfonyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2928711.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2928712.png)

![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)


![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)